N-Boc SAENTA
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Overview
Description
N-Boc SAENTA is a compound that features the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of synthetic organic chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc SAENTA typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide. This reaction is usually carried out under aqueous conditions or in a solvent-free environment. The reaction conditions are mild, often taking place at room temperature, and the yields are generally high .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and continuous production of the compound by using solid acid catalysts such as H-BEA zeolite. This method enhances productivity and efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-Boc SAENTA undergoes various chemical reactions, including:
Deprotection: The removal of the Boc group to reveal the free amine.
Substitution: Reactions where the Boc-protected amine is substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include trifluoroacetic acid (TFA), oxalyl chloride in methanol, and hydrogen chloride gas. .
Major Products
The major products formed from these reactions include the free amine after deprotection and various substituted amines depending on the specific substitution reactions performed.
Scientific Research Applications
N-Boc SAENTA has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection of amine groups during drug synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-Boc SAENTA primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine via a nucleophilic substitution reaction with di-tert-butyl dicarbonate. The deprotection process involves the cleavage of the Boc group, typically through acid-catalyzed hydrolysis, revealing the free amine. This process is facilitated by the electrophilic nature of the reagents used, such as oxalyl chloride or trifluoroacetic acid .
Comparison with Similar Compounds
Similar Compounds
N-Cbz SAENTA: Another protecting group used for amines, but less stable under acidic conditions.
N-Fmoc SAENTA: Used in peptide synthesis, but requires harsher conditions for removal compared to Boc.
N-Ac SAENTA: Provides protection under basic conditions but is less commonly used due to its lower stability.
Uniqueness
N-Boc SAENTA is unique due to its stability under a wide range of conditions and its ease of removal under mild conditions. This makes it a preferred choice for protecting amine groups in various synthetic processes .
Properties
Molecular Formula |
C24H31N7O7S |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethyl]carbamate |
InChI |
InChI=1S/C24H31N7O7S/c1-24(2,3)38-23(34)25-8-9-39-11-16-18(32)19(33)22(37-16)30-13-29-17-20(27-12-28-21(17)30)26-10-14-4-6-15(7-5-14)31(35)36/h4-7,12-13,16,18-19,22,32-33H,8-11H2,1-3H3,(H,25,34)(H,26,27,28)/t16-,18-,19-,22-/m1/s1 |
InChI Key |
LXPLGPLYCIVIMP-WGQQHEPDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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